REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1.[N+:14]([C:17]1[CH:26]=[CH:25][C:20]([O:21][CH2:22][CH2:23]Cl)=[CH:19][CH:18]=1)([O-:16])=[O:15].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>C(#N)C>[N+:14]([C:17]1[CH:26]=[CH:25][C:20]([O:21][CH2:22][CH2:23][N:2]([CH3:1])[CH2:3][CH2:4][C:5]2[CH:6]=[CH:7][C:8]([N+:11]([O-:13])=[O:12])=[CH:9][CH:10]=2)=[CH:19][CH:18]=1)([O-:16])=[O:15] |f:2.3.4,5.6|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CNCCC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCCCl)C=C1
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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[I-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
|
Details
|
the suspension was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
at reflux for 72 hours
|
Duration
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72 h
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
the residual oily solid was partitioned between a 2N aqueous sodium bicarbonate solution and ethyl acetate
|
Type
|
EXTRACTION
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Details
|
After two further extractions with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resultant orange solid (2.7 g) was crystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCCN(CCC2=CC=C(C=C2)[N+](=O)[O-])C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |